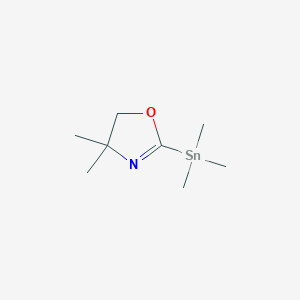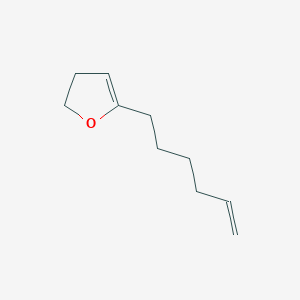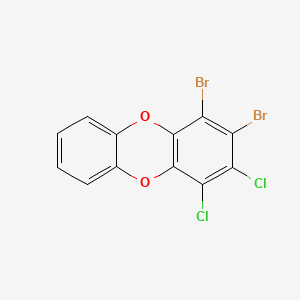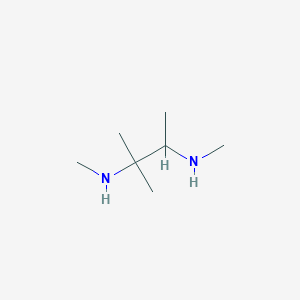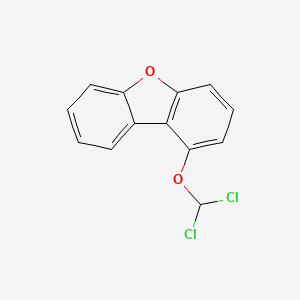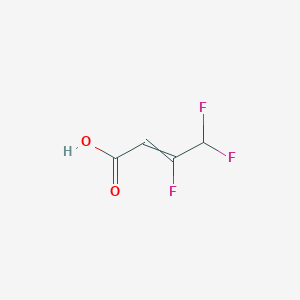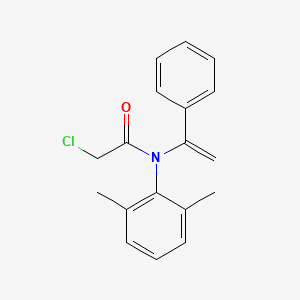![molecular formula C7H9Cl3O B14315036 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane CAS No. 113984-02-4](/img/structure/B14315036.png)
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane is a chemical compound known for its unique structure and reactivity. It features an oxirane ring, which is a three-membered cyclic ether, and a chloromethyl group attached to the ring. The presence of the dichlorocyclopropyl group adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane typically involves the reaction of a suitable precursor with epichlorohydrin. The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include azides, thiocyanates, and various amine derivatives.
Oxidation Reactions: The primary products are diols and other oxygenated compounds.
Reduction Reactions: The main products are alcohols and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane involves its reactivity with nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives. The dichlorocyclopropyl group may also participate in reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-2-methyloxirane: This compound has a similar structure but with a methyl group instead of the dichlorocyclopropyl group.
Epichlorohydrin: A simpler compound with an oxirane ring and a chloromethyl group, lacking the additional substituents.
Uniqueness
2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
| 113984-02-4 | |
Fórmula molecular |
C7H9Cl3O |
Peso molecular |
215.5 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane |
InChI |
InChI=1S/C7H9Cl3O/c8-3-6-5(11-6)1-4-2-7(4,9)10/h4-6H,1-3H2 |
Clave InChI |
TUSSILIXLLSDTD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)CC2C(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



